molecular formula C19H30N2O6 B3942831 1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3942831
M. Wt: 382.5 g/mol
InChI Key: AFOSOXXFLCEUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a butan-2-yl group and a 3,4-dimethoxyphenylmethyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 1-bromo-2-butane to introduce the butan-2-yl group. This is followed by the reaction with 3,4-dimethoxybenzyl chloride to attach the 3,4-dimethoxyphenylmethyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with a butyl group instead of butan-2-yl.

    1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)ethyl]piperazine: Similar structure but with an ethyl group instead of methyl.

Uniqueness

1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

IUPAC Name

1-butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-5-14(2)19-10-8-18(9-11-19)13-15-6-7-16(20-3)17(12-15)21-4;3-1(4)2(5)6/h6-7,12,14H,5,8-11,13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOSOXXFLCEUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.